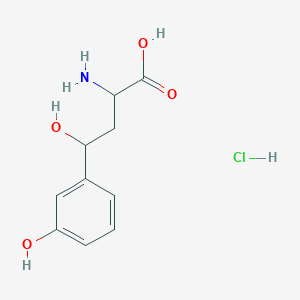
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the hydroxyphenyl group through a Friedel-Crafts alkylation. Subsequent steps include deprotection and hydrolysis to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. Purification processes like crystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-4-(3-hydroxyphenyl)butanoic acid derivatives.
Reduction: Formation of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain amino acids.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
作用机制
The mechanism by which 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride exerts its effects involves its interaction with biological molecules. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing these interactions.
Molecular Targets and Pathways:
Enzymes: Can act as a substrate or inhibitor for various enzymes.
Receptors: Potential to bind to specific receptors, modulating their activity.
相似化合物的比较
2-Amino-4-hydroxybutanoic acid: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.
4-Hydroxy-4-(3-hydroxyphenyl)butanoic acid: Lacks the amino group, reducing its potential for biological interactions.
Uniqueness: The presence of both amino and hydroxyphenyl groups in 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride makes it unique, offering a combination of reactivity and biological activity not found in simpler analogs.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
属性
IUPAC Name |
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6;/h1-4,8-9,12-13H,5,11H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAJVKJLCHAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-7-methoxy-imidazo[1,2-a]pyridine](/img/structure/B8011342.png)
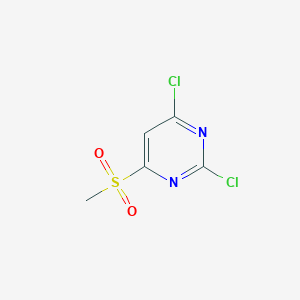
![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)
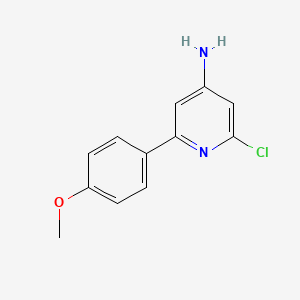
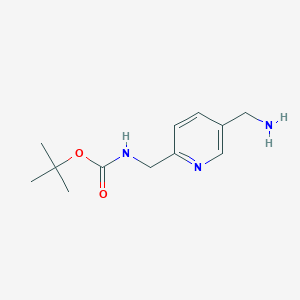
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B8011413.png)
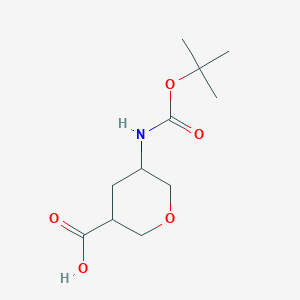
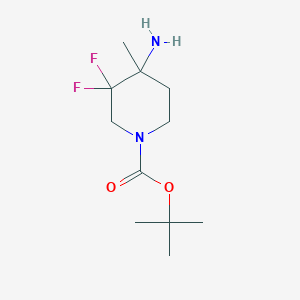
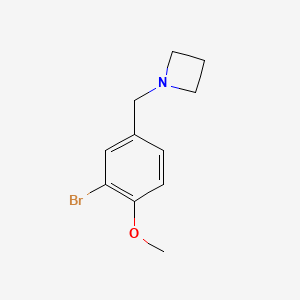
![tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B8011436.png)
